A Comprehensive Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its inherent ability to mimic the purine core and engage in a variety of biological interactions has led to the development of numerous therapeutic agents.[1][2] The diverse biological activities of indazole derivatives, ranging from anti-cancer to anti-inflammatory and antimicrobial, underscore the versatility of this heterocyclic core.[3][4][5]
In recent years, the introduction of a nitro group to the indazole ring has garnered significant attention. The strong electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide provides an in-depth technical overview of a particularly promising building block: 4-Nitro-1H-indazole-3-carbonitrile . We will explore its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in the vital field of drug discovery. This document aims to serve as a valuable resource for researchers looking to leverage this compound in the design and synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
4-Nitro-1H-indazole-3-carbonitrile is a multifaceted molecule featuring a nitro group at the 4-position and a carbonitrile at the 3-position of the indazole ring. These functional groups impart unique characteristics to the compound.
| Property | Value | Source |
| CAS Number | 1260386-34-2 | BLD Pharm[6] |
| Molecular Formula | C₈H₄N₄O₂ | BLD Pharm[6] |
| Molecular Weight | 188.14 g/mol | BLD Pharm[6] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[6] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at position 7 will likely appear as the most downfield signal due to the deshielding effects of the adjacent nitro group and the pyrazole ring. The protons at positions 5 and 6 will exhibit characteristic coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the substitution pattern. The carbon atom directly attached to the nitro group (C-4) is expected to resonate at a significantly downfield chemical shift. Similarly, the carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The aldehyde carbon in the related 6-Nitro-1H-indazole-3-carbaldehyde appears around 187.7-187.8 ppm, providing a reference for the deshielding effect of the indazole system.[7]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. A sharp, medium-intensity peak for the nitrile (C≡N) stretch should appear in the 2260-2220 cm⁻¹ region. A broad absorption band in the 3400-3200 cm⁻¹ range would be indicative of the N-H stretch of the indazole ring.
Mass Spectrometry: High-resolution mass spectrometry should show the molecular ion peak (M+) at an m/z corresponding to the exact mass of C₈H₄N₄O₂.
Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
A plausible and efficient synthetic route to 4-Nitro-1H-indazole-3-carbonitrile involves the direct nitration of the readily available precursor, 1H-indazole-3-carbonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Nitro-1H-indazole-3-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is based on established nitration procedures for aromatic compounds and should be optimized for this specific substrate.
Step 1: Synthesis of 1H-Indazole-3-carbonitrile (Precursor)
The starting material, 1H-indazole-3-carbonitrile, can be synthesized from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction using potassium ferrocyanide as a non-toxic cyanide source. A detailed and reliable procedure for this conversion is available in Organic Syntheses.[8]
Step 2: Nitration of 1H-Indazole-3-carbonitrile
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-indazole-3-carbonitrile to the cold sulfuric acid with continuous stirring until complete dissolution.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 1H-indazole-3-carbonitrile, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Workflow for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile.
Chemical Reactivity and Handling
The chemical reactivity of 4-Nitro-1H-indazole-3-carbonitrile is dictated by its three key functional components: the indazole ring, the nitro group, and the nitrile group.
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The Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. This opens up a vast array of subsequent derivatization possibilities, including diazotization and amide formation.[9][10]
-
The Nitrile Group: The carbonitrile moiety can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
The Indazole Ring: The electron-withdrawing nature of the nitro and nitrile groups deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly displacement of the nitro group, may be possible under certain conditions with strong nucleophiles.
Safety and Handling
Given the presence of nitro and nitrile functionalities, 4-Nitro-1H-indazole-3-carbonitrile should be handled with appropriate safety precautions. While specific toxicity data is not available, related nitroaromatic and nitrile compounds are often toxic and can be absorbed through the skin. Therefore, it is imperative to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Applications in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[1][2][3] The unique substitution pattern of 4-Nitro-1H-indazole-3-carbonitrile makes it an attractive starting point for the synthesis of novel bioactive molecules.
Derivatives of this compound could potentially target a variety of signaling pathways implicated in diseases such as cancer. For instance, the aminoindazole core, accessible via reduction of the nitro group, is a key pharmacophore in many kinase inhibitors.
Caption: Potential targeting of the MAPK/ERK pathway.
Conclusion
4-Nitro-1H-indazole-3-carbonitrile is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its rich functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse molecular libraries for drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and innovation in this exciting area of chemical science.
References
[1] The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem. Link [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Link [3] Selected examples of biologically active substituted indazoles. ResearchGate. Link [4] Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Link [5] Different biological activities reported with Indazole derivatives. ResearchGate. Link [11] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Link [12] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Link [8] Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Link CAS 2942-40-7 4-Nitro-1H-indazole. BOC Sciences. [13] 4-Nitro-1H-indazole synthesis. ChemicalBook. Link [14] On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles. ARKIVOC. Link [6] 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm. BLD Pharm. Link [9] ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Link [15] An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Link [16] 4-Nitroimidazole | C3H3N3O2. PubChem. Link [17] A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Publishing. Link [10] Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. Link [18] Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Link Nitroimidazoles XVII. Nucleophilic amination or ring transformation in reactions of 1-aryl-4-nitroimidazoles with 4-amino-1,2,4-triazole or hydroxylamine. Sci-Hub. Link [19] Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Link [20] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link [21] CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. Link [22] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Link [23] 4-Nitro 1H indazole. grg life sciences. Link [24] 3-Nitro-1H-indazole | C7H5N3O2. PubChem. Link [25] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Link [7] Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem. Link [26] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 22. rsc.org [rsc.org]
- 23. 4-Nitro 1H indazole - 4-Nitro 1H indazole Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]
- 24. 3-Nitro-1H-indazole | C7H5N3O2 | CID 135742439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ias.ac.in [ias.ac.in]

